molecular formula C62H42O6Ru2 B12059074 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)

1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)

Cat. No.: B12059074
M. Wt: 1085.1 g/mol
InChI Key: PISMVXYUJBWZFB-UHFFFAOYSA-N
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Description

1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) is a complex organometallic compound known for its catalytic properties. It is commonly referred to as Shvo’s Catalyst and is widely used in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions. The compound’s unique structure, featuring a diruthenium core, allows it to facilitate various chemical transformations efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) typically involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the reactants.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors may also be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) undergoes various types of reactions, including:

    Hydrogenation: The compound is widely used for the hydrogenation of carbonyl compounds, alkenes, and imines.

    Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.

    Oxidation: Often involves the use of oxidizing agents such as oxygen or peroxides.

    Substitution: Requires nucleophiles such as amines or alcohols, often under mild conditions.

Major Products Formed

    Hydrogenation: Reduced products such as alcohols, alkanes, or amines.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Substitution: Substituted organometallic complexes.

Scientific Research Applications

1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and substitution.

    Biology: Investigated for its potential in biocatalysis and enzyme mimetics.

    Medicine: Explored for its potential in drug development and as a catalyst for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen molecules and their subsequent transfer to substrates. The diruthenium core plays a crucial role in facilitating these reactions by providing a stable environment for the activation and transfer of hydrogen atoms. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentadienyl iron(II) dicarbonyl dimer
  • Bis(cyclopentadienylruthenium dicarbonyl) dimer
  • Dicarbonylcyclopentadienyliodoiron(II)

Uniqueness

1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) stands out due to its diruthenium core, which provides enhanced stability and reactivity compared to similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings.

Properties

Molecular Formula

C62H42O6Ru2

Molecular Weight

1085.1 g/mol

InChI

InChI=1S/C29H21O.C29H20O.4CO.2Ru.H/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;;/h1-20,30H;1-20H;;;;;;;

InChI Key

PISMVXYUJBWZFB-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[RuH].[Ru]

Origin of Product

United States

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